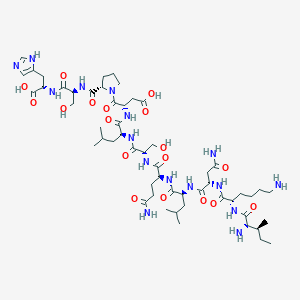
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane
Overview
Description
The compound is derived from hexafluoropropane and features a bisphenol structure with methacrylate groups, making it a versatile monomer for polymer synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane typically involves the reaction of hexafluoropropane with bisphenol A and methacrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane undergoes various chemical reactions, including:
Polymerization: The methacrylate groups in the compound make it highly reactive in polymerization reactions, leading to the formation of high-performance polymers.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the methacrylate groups, to form derivatives with different functional properties.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed:
Polymers: High-performance polymers with enhanced thermal and mechanical properties.
Derivatives: Functionalized derivatives with specific properties tailored for various applications.
Scientific Research Applications
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane is widely used in scientific research due to its unique properties:
Materials Science: Used in the synthesis of high-performance polymers and composites with enhanced thermal stability and mechanical strength.
Polymer Chemistry: Serves as a monomer for the production of specialty polymers with unique properties.
Nanotechnology: Utilized in the fabrication of nanostructured materials and devices.
Chemical Warfare Agent Detection: Employed in the development of sensors and detection systems for chemical warfare agents.
Mechanism of Action
The mechanism of action of hexafluoro-2,2-bis(4-methacryloxyphenyl)propane primarily involves its reactivity at the methacrylate groups. These groups undergo polymerization or substitution reactions, leading to the formation of polymers or derivatives with specific properties. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Hexafluoro-2,2-bis(4-methacryloxyphenyl)propane is unique due to its hexafluoropropane backbone and methacrylate groups. Similar compounds include:
2,2-Bis(4-allyloxyphenyl)hexafluoropropane: A related compound used in similar applications but with different functional groups.
2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]hexafluoropropane Dianhydride: Used in the synthesis of fluorinated polyimides with unique properties.
These compounds share some similarities in their structure and applications but differ in their specific functional groups and resulting properties.
Properties
IUPAC Name |
[4-[1,1,1,3,3,3-hexafluoro-2-[4-(2-methylprop-2-enoyloxy)phenyl]propan-2-yl]phenyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F6O4/c1-13(2)19(30)32-17-9-5-15(6-10-17)21(22(24,25)26,23(27,28)29)16-7-11-18(12-8-16)33-20(31)14(3)4/h5-12H,1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOHKRNFHQXDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C(=C)C)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379329 | |
| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108050-42-6 | |
| Record name | (1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)di(4,1-phenylene) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methyl-5H-imidazo[4,5-c]pyridine](/img/structure/B12070.png)








